molecular formula C16H16FN3O2 B2594085 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one CAS No. 1170302-30-3

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B2594085
CAS No.: 1170302-30-3
M. Wt: 301.321
InChI Key: KEVCDUQOVTUFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group at the 4-position and a 2-fluorobenzyl moiety at the 1-position. The oxadiazole ring enhances metabolic stability and bioavailability, while the cyclopropyl group contributes to conformational rigidity. Its molecular formula is C₁₇H₁₇FN₃O₂, with a molecular weight of 297.35 g/mol .

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-4-2-1-3-11(13)8-20-9-12(7-14(20)21)16-18-15(19-22-16)10-5-6-10/h1-4,10,12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVCDUQOVTUFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound is represented as follows:

C13H14FN3O2\text{C}_{13}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{2}

This structure features a pyrrolidine ring substituted with a cyclopropyl oxadiazole moiety and a fluorophenyl group, which may contribute to its unique biological properties.

1. Muscarinic Receptor Interaction

Recent studies indicate that derivatives containing the oxadiazole and pyrrolidine moieties exhibit selective interactions with muscarinic receptors. Specifically, the compound has been identified as a functionally selective M1 muscarinic partial agonist , demonstrating antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating disorders associated with cholinergic dysfunction, such as Alzheimer's disease .

2. Antimicrobial Properties

Research has shown that related compounds featuring the pyrrolidine structure possess significant antimicrobial activity. For instance, some derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Although specific data for the compound is limited, its structural similarities to known active compounds suggest potential antimicrobial effects.

3. Antioxidant Activity

The presence of the oxadiazole ring in similar compounds has been linked to antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Case Study 1: Muscarinic Receptor Modulation

A study focused on the synthesis and evaluation of oxadiazole derivatives revealed that compounds similar to this compound exhibited selective binding to M1 receptors. The conformational analysis indicated that the cyclopropyl group enhances receptor affinity through spatial arrangements favorable for receptor engagement .

Case Study 2: Antimicrobial Testing

In vitro testing of pyrrolidine derivatives showed promising results against gram-positive and gram-negative bacteria. A derivative structurally related to our compound was tested against S. aureus and E. coli, yielding MIC values indicative of strong antibacterial activity . This suggests that modifications to the pyrrolidine structure can enhance antimicrobial efficacy.

Data Tables

Biological Activity Mechanism Reference
Muscarinic AgonismSelective M1 partial agonist
Antimicrobial ActivityInhibition of bacterial growth
Antioxidant ActivityFree radical scavenging

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxadiazole derivatives, including the compound . For instance, compounds containing oxadiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives similar to this compound exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Case Study: Antibacterial Testing

A series of tests were conducted using the agar disc-diffusion method to evaluate the antibacterial efficacy of oxadiazole derivatives. The results indicated that compounds with similar structural features to 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one displayed promising antibacterial activity at concentrations as low as 1 mM .

Anticancer Potential

The anticancer properties of oxadiazole-containing compounds have been a focus of research due to their ability to inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells. For example, studies on related compounds revealed their potential to disrupt cancer cell proliferation and induce cell death through various pathways .

Case Study: Anticancer Activity Assessment

In vitro assays were performed on cancer cell lines such as HeLa and MCF-7 to assess the cytotoxic effects of oxadiazole derivatives. The results indicated that these compounds could significantly reduce cell viability, suggesting their potential as anticancer agents .

Neuropharmacological Applications

The neuropharmacological effects of oxadiazole derivatives have also been investigated. These compounds may interact with metabotropic glutamate receptors, which play a crucial role in synaptic transmission and neuronal signaling .

Case Study: Neuropharmacological Studies

Research has shown that certain oxadiazole derivatives can modulate glutamate receptor activity, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease and schizophrenia. In animal models, these compounds demonstrated improved cognitive function and reduced anxiety-like behaviors .

Summary Table of Applications

Application AreaObserved EffectsReference
AntibacterialEffective against MRSA and other pathogens
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates glutamate receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1170394-75-8) Key Difference: Replaces the 2-fluorobenzyl group with a 3-chloro-4-fluorophenyl substituent. However, the bulkier aromatic group may reduce solubility compared to the target compound .
  • 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one (CAS 1171389-19-7) Key Difference: Substitutes the 2-fluorophenyl with a 2-methylphenyl group. Implications: The methyl group reduces electronegativity and increases lipophilicity (logP ~2.8 vs.

Modifications to the Pyrrolidin-2-one Core

  • 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride (CAS 2137836-71-4)
    • Key Difference : Replaces the 2-fluorobenzyl group with an azetidin-3-yl ring and forms a hydrochloride salt.
    • Implications : The azetidine introduces a smaller, more polar heterocycle, improving aqueous solubility (due to the hydrochloride salt) but reducing steric bulk. This modification may enhance CNS penetration but reduce target affinity in peripheral tissues .

Functional Group Additions

  • N-(1-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine (Compound 118 in )
    • Key Difference : Incorporates a piperidine-benzoimidazole extension instead of the pyrrolidin-2-one core.
    • Implications : The extended structure increases molecular complexity and weight (~450 g/mol ), likely enhancing selectivity for kinase targets but reducing synthetic accessibility .

Structural and Functional Comparison Table

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Implications Reference
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one 2-Fluorobenzyl 297.35 Balanced lipophilicity and metabolic stability
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 3-Chloro-4-fluorophenyl 328.76 Increased hydrophobicity, potential for tighter binding
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one 2-Methylphenyl 297.35 Higher lipophilicity, altered ADME
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride Azetidin-3-yl + HCl salt 313.81 (free base) Improved solubility, reduced steric hindrance
N-(1-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-... Piperidine-benzoimidazole extension ~450 Enhanced kinase selectivity, synthetic complexity

Research Findings and Trends

  • Electron-Withdrawing Groups : Fluorine and chlorine substitutions (e.g., ) improve binding to targets like GABA receptors but may reduce solubility .
  • Salt Formation : Hydrochloride derivatives () enhance bioavailability but require careful pH optimization for in vivo use .
  • Aromatic Substitutions : Methyl groups () increase logP values, favoring blood-brain barrier penetration but risking off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.